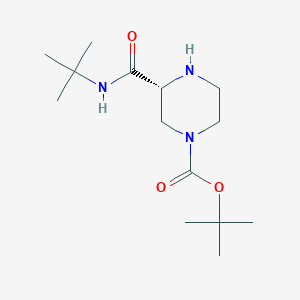![molecular formula C9H4ClN3S B062887 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline CAS No. 171179-74-1](/img/structure/B62887.png)
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline is a heterocyclic compound that has been widely studied due to its potential applications in various fields of science. It is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline has been shown to possess several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline in lab experiments include its potent anticancer and antiviral activity, as well as its potential use as a fluorescent probe for the detection of zinc ions in biological systems. However, its limitations include its relatively complex synthesis method and its potential toxicity.
Orientations Futures
There are several future directions for the study of 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline. One direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and viral infections. Another direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the potential use of the compound as a fluorescent probe for the detection of other metal ions in biological systems should also be investigated.
Méthodes De Synthèse
The synthesis of 8-Chloro-[1,3]thiazolo[5,4-G]quinazoline can be achieved through several methods. One of the most common methods involves the reaction of 2-chloro-6-nitrobenzothiazole with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced to yield the final product. Another method involves the reaction of 2-amino-6-chlorobenzothiazole with 2-cyanobenzonitrile in the presence of a base such as sodium hydride. The resulting intermediate is then cyclized to yield the final product.
Applications De Recherche Scientifique
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline has been extensively studied for its potential applications in various fields of science. It has been shown to possess potent anticancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antiviral activity against several viruses, including influenza virus and human immunodeficiency virus (HIV). In addition, it has been investigated for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
Numéro CAS |
171179-74-1 |
|---|---|
Nom du produit |
8-Chloro-[1,3]thiazolo[5,4-G]quinazoline |
Formule moléculaire |
C9H4ClN3S |
Poids moléculaire |
221.67 g/mol |
Nom IUPAC |
8-chloro-[1,3]thiazolo[5,4-g]quinazoline |
InChI |
InChI=1S/C9H4ClN3S/c10-9-5-1-8-7(13-4-14-8)2-6(5)11-3-12-9/h1-4H |
Clé InChI |
AKWAAQCCHSLYBC-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl |
SMILES canonique |
C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl |
Synonymes |
Thiazolo[5,4-g]quinazoline, 8-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)
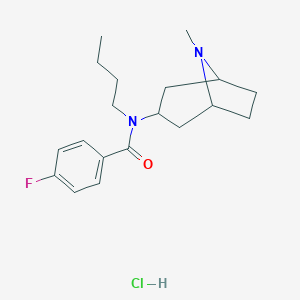
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
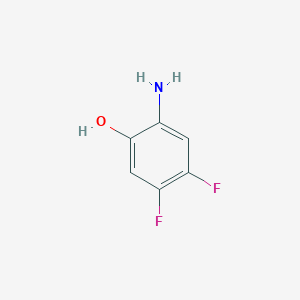

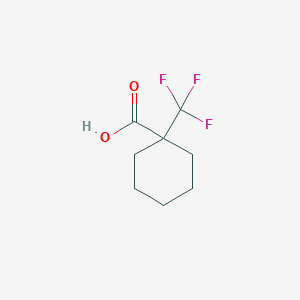
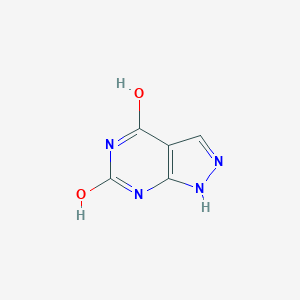
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
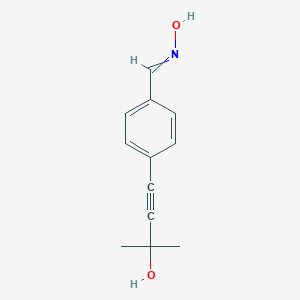
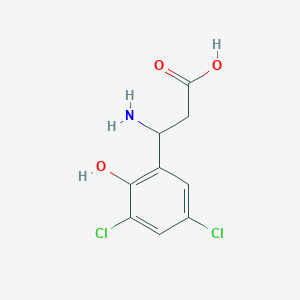
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
